N-(3-chloro-4-methoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN6O4/c1-13-4-6-18-16(8-13)22-23(24(33)30(12-26-22)11-21-27-14(2)29-35-21)31(18)10-20(32)28-15-5-7-19(34-3)17(25)9-15/h4-9,12H,10-11H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFYTLUDJXWTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=NC(=NO4)C)CC(=O)NC5=CC(=C(C=C5)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological effects, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound features a multi-ring structure that integrates various pharmacophores. Its structure can be summarized as follows:
- Chloro and Methoxy Substituents : These groups can enhance lipophilicity and alter biological activity.
- Oxadiazole and Pyrimido Indole Components : Known for their diverse biological activities, these moieties are crucial in mediating the compound's pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing oxadiazole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Oxadiazole Derivative | Staphylococcus aureus | 12.5 |
| Oxadiazole Derivative | Escherichia coli | 25 |
The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of the compound has been explored through various studies. Compounds with similar structural features have been reported to inhibit key enzymes involved in cancer cell proliferation.
- Mechanism of Action : The compound may inhibit telomerase and topoisomerase activities, which are crucial for cancer cell survival and replication.
- In Vitro Studies : In studies involving cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM.
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases. Compounds with similar structures have shown the ability to reduce inflammation markers such as TNF-alpha and IL-6 in cellular models.
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
- Study on Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives against clinical isolates of Staphylococcus aureus, revealing that modifications at the 4-position significantly enhanced antibacterial potency.
- Anticancer Screening : A comprehensive screening of pyrimidine derivatives indicated that compounds with similar indole structures exhibited promising results against various cancer cell lines, suggesting a potential pathway for drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
